Lopinavir Metabolite M-3/M-4

Description

Lopinavir Metabolite M-3/M-4 is a secondary metabolite of Lopinavir (ABT-378), an HIV protease inhibitor used in combination therapy for HIV/AIDS. Lopinavir undergoes hepatic biotransformation via cytochrome P450 (CYP) enzymes, primarily CYP3A4, to produce metabolites M-1, M-3, and M-4 . These metabolites are critical in understanding Lopinavir’s pharmacokinetics and drug-drug interactions.

M-3/M-4 (CAS: 221553-72-6) are formed through NADPH-dependent oxidative processes in liver microsomes, as demonstrated in preclinical studies using rat and dog models . These metabolites retain structural similarities to the parent drug but feature modifications such as hydroxylation or oxidation, common in Phase I metabolism. M-3/M-4 have been identified as key analytical standards in pharmacokinetic studies and are commercially available for research purposes .

Notably, M-4 exhibits antiviral activity against SARS-CoV-2 variants (Delta and Omicron) in vitro, with inhibitory effects comparable to Lopinavir at 10 μM concentrations .

Properties

IUPAC Name |

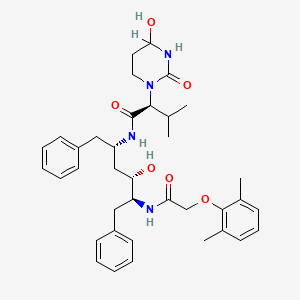

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-AILSMDFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333147 | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357275-54-8 | |

| Record name | Lopinavir metabolite M-3/M-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the basic structure of lopinavir. The key steps include:

Formation of Tetrahydropyrimidinyl Groups: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl rings.

Introduction of Oxo and Hydroxy Groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide introduce the oxo groups, while hydroxy groups are introduced via reduction reactions using agents like sodium borohydride.

Coupling with Lopinavir: The modified tetrahydropyrimidinyl groups are then coupled with lopinavir using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized to maximize yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lopinavir Metabolite M-3/M-4 undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: The tetrahydropyrimidinyl rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products

Oxidation Products: Additional oxo derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Various substituted tetrahydropyrimidinyl derivatives.

Scientific Research Applications

Pharmacokinetics and Therapeutic Monitoring

Lopinavir Metabolite M-3/M-4 are crucial in pharmacokinetic studies related to Lopinavir therapy. Understanding the metabolism of Lopinavir is essential for optimizing dosing regimens and assessing potential drug interactions. The metabolites are generated predominantly through oxidative metabolism in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) and retain some biological activity, although less potent than Lopinavir itself .

This compound are significant in clinical settings for several reasons:

- Therapeutic Efficacy : Monitoring levels of these metabolites can provide insights into the therapeutic efficacy of Lopinavir-based treatments. Their presence can indicate adherence to therapy and help clinicians adjust dosages accordingly .

- Drug Interaction Studies : The metabolites interact with various drugs that are also substrates for cytochrome P450 enzymes. Understanding these interactions is vital for managing potential adverse effects or reduced efficacy in patients receiving combination therapies .

Case Study: Drug Interaction with Bedaquiline

A study demonstrated that Lopinavir/ritonavir significantly affects the clearance of bedaquiline, a drug used for multidrug-resistant tuberculosis. The presence of this compound was linked to altered pharmacokinetics, necessitating careful monitoring when co-administered with bedaquiline .

Research and Development

Ongoing research is exploring the potential use of this compound in combination therapies or as biomarkers for treatment efficacy. Investigating their role in HIV protease inhibition could lead to new therapeutic strategies that leverage their antiviral properties .

Potential Research Directions

- Synthetic Pathways : Research into synthetic pathways can involve mimicking metabolic processes in vitro using isolated enzymes or engineered microbial systems to produce these metabolites for further study.

- Biomarker Development : There is potential for developing these metabolites as biomarkers to assess treatment response in HIV-infected individuals, thereby personalizing therapy based on metabolic profiles .

Comparative Analysis with Other Antiretrovirals

This compound share structural similarities with other compounds used in HIV treatment, which can inform their comparative efficacy and safety profiles.

Table 2: Comparison with Other Antiretrovirals

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ritonavir | High | Strong CYP3A inhibitor; enhances Lopinavir levels |

| Saquinavir | Moderate | Different metabolic pathway; less potent |

| Indinavir | Moderate | Requires hydration; renal clearance |

| Nelfinavir | Moderate | Distinct mechanism; less CYP3A interaction |

Mechanism of Action

The mechanism of action of Lopinavir Metabolite M-3/M-4 involves inhibition of the HIV-1 protease enzyme. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins, which is essential for the maturation of infectious viral particles. The presence of tetrahydropyrimidinyl groups enhances binding affinity and specificity, potentially reducing the likelihood of resistance development.

Comparison with Similar Compounds

Lopinavir Metabolite M-1

M-1 (CAS: 192725-39-6) is another primary metabolite of Lopinavir, formed alongside M-3/M-4 during hepatic metabolism. Key differences include:

- Formation Pathway : M-1 is generated via microsomal digestion but lacks the NADPH dependency observed for M-3/M-4 .

- Biological Activity : Unlike M-3/M-4, M-1’s antiviral efficacy remains uncharacterized in the provided evidence .

- Analytical Use : Both M-1 and M-3/M-4 are used as reference standards, but M-3/M-4 are more frequently cited in SARS-CoV-2 research .

Table 1: Comparative Overview of Lopinavir Metabolites

Comparison with Metabolites of Similar Antivirals

Ritonavir Metabolites

Ritonavir, a pharmacokinetic booster co-administered with Lopinavir, is also a CYP3A4 inhibitor. Unlike Lopinavir, Ritonavir’s metabolites (e.g., M-2 and M-11) are associated with stronger CYP3A4 inhibition, which reduces Lopinavir’s metabolic clearance .

CYP3A4 Substrates

Drugs like Atazanavir and Darunavir (other HIV protease inhibitors) share CYP3A4-dependent metabolism. Their metabolites often undergo similar oxidative modifications but differ in antiviral retention. For example, Darunavir’s metabolites show reduced potency compared to the parent drug, whereas M-4 retains activity against SARS-CoV-2 .

Biological Activity

Lopinavir, an antiretroviral medication primarily used in the treatment of HIV, is extensively metabolized in the liver, resulting in several metabolites, including M-3 and M-4. These metabolites are of significant interest due to their biological activity and pharmacological implications.

Overview of Lopinavir and Its Metabolism

Lopinavir (ABT-378) is a potent inhibitor of the HIV-1 protease enzyme, designed to mimic peptide linkages that are cleaved by this enzyme. Its effectiveness is enhanced when co-administered with ritonavir, which inhibits its metabolism through the cytochrome P450 3A (CYP3A) pathway, thus increasing its bioavailability and therapeutic levels in plasma . The primary metabolites M-3 and M-4 are formed via oxidative metabolism, specifically through CYP3A4/5 enzymes .

Biological Activity of Metabolites M-3 and M-4

Mechanism of Action:

- Inhibition of HIV Protease: Both M-3 and M-4 exhibit inhibitory effects on the HIV protease enzyme. They retain some level of activity similar to that of the parent compound, contributing to the overall antiviral efficacy of lopinavir .

- Pharmacokinetics: The pharmacokinetic properties of these metabolites indicate that they are present in significant concentrations in plasma following the administration of lopinavir .

Table 1: Pharmacokinetic Properties of Lopinavir and Its Metabolites

| Parameter | Lopinavir | Metabolite M-3 | Metabolite M-4 |

|---|---|---|---|

| Oral Bioavailability | ~25% | Not specified | Not specified |

| Peak Plasma Concentration (Cmax) | 9.8 - 11.8 µg/mL | Not specified | Not specified |

| Protein Binding | >98% | Not specified | Not specified |

| Half-Life | 4 - 6 hours | Not specified | Not specified |

Case Studies and Research Findings

- Antiviral Efficacy:

- Impact on Drug Interactions:

- Clinical Implications:

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways responsible for the formation of Lopinavir Metabolites M-3/M-4, and what experimental models are used to study these pathways?

- Answer : M-3 and M-4 are generated via NADPH-dependent oxidation in human liver microsomes, involving cytochrome P450 enzymes. In vitro models using liver microsomal preparations are standard for studying these pathways. Experimental protocols should include co-factors like NADPH to simulate metabolic activity, with LC-MS/MS for metabolite detection .

Q. What analytical techniques are recommended for quantifying M-3/M-4 in biological matrices, and how can cross-reactivity with parent compounds be mitigated?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. To avoid cross-reactivity with Lopinavir, method validation should include selectivity tests using blank matrices and stable isotope-labeled internal standards (e.g., Lopinavir-d8) . ELISA kits designed for metabolite-specific epitopes may also be employed, provided cross-reactivity profiles are rigorously validated .

Advanced Research Questions

Q. How do inter-individual variations in CYP450 enzyme activity affect the pharmacokinetic profile of M-3/M-4, and what study designs account for this variability?

- Answer : Polymorphisms in CYP3A4/5 significantly influence metabolite formation rates. Population pharmacokinetic (popPK) studies incorporating genotyping data are critical. Study designs should stratify participants by CYP450 phenotypes and use nonlinear mixed-effects modeling (NONMEM) to quantify variability .

Q. What are the key challenges in differentiating M-3 and M-4 isomers chromatographically, and what advanced separation techniques improve resolution?

- Answer : Structural similarity between M-3 and M-4 complicates resolution. Chiral stationary phases (e.g., cellulose-based columns) or hyphenated techniques like ion mobility spectrometry-MS can enhance separation. Method optimization should assess parameters such as mobile phase pH and gradient elution profiles .

Q. How should researchers design longitudinal studies to assess M-3/M-4 accumulation in patients with hepatic impairment?

- Answer : Stratify cohorts by Child-Pugh score and collect serial plasma samples over multiple dosing intervals. Include hepatic CYP450 activity biomarkers (e.g., erythromycin breath test) and adjust for covariates like albumin levels. Non-compartmental analysis (NCA) and physiologically based pharmacokinetic (PBPK) modeling are recommended for interpreting accumulation patterns .

Q. What statistical approaches resolve contradictions in reported metabolite half-life (t1/2) values across studies?

- Answer : Meta-regression analysis can identify confounding factors (e.g., renal function, concurrent medications). Bayesian hierarchical models are useful for pooling data from heterogeneous studies while accounting for inter-study variability. Sensitivity analyses should exclude outliers from studies with inadequate PK sampling schedules .

Methodological Considerations

- Sample Preparation : For LC-MS/MS, protein precipitation with acetonitrile (≥90% v/v) is effective in extracting M-3/M-4 from plasma. Include quality controls spiked at low, medium, and high concentrations to validate recovery rates .

- Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions. For clinical studies, register protocols in repositories like ClinicalTrials.gov and adhere to CONSORT guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.